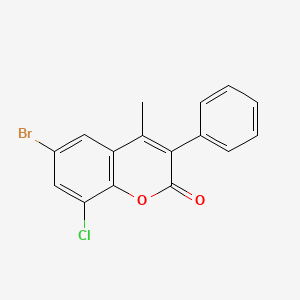

6-Bromo-8-chloro-4-methyl-3-phenylcoumarin

Description

The compound 6-Bromo-8-chloro-4-methyl-3-phenylcoumarin is a distinct molecule within the extensive family of coumarins, which are a focus of significant research in medicinal and synthetic chemistry. Its structure is characterized by a multi-substituted benzopyran-2-one core, featuring halogen atoms (bromine and chlorine), a methyl group, and a phenyl ring at specific positions. This intricate substitution pattern places it at the intersection of several key areas of chemical investigation, including the study of halogenated heterocycles and the 3-phenylcoumarin (B1362560) subclass.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-chloro-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClO2/c1-9-12-7-11(17)8-13(18)15(12)20-16(19)14(9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRHRJBZVBWWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Bromo 8 Chloro 4 Methyl 3 Phenylcoumarin

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its functional groups, bonding, and electronic environment can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For 6-Bromo-8-chloro-4-methyl-3-phenylcoumarin, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Expected Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Lactone) | 1750-1700 | Strong, characteristic stretching vibration of the carbonyl group in the coumarin (B35378) ring. |

| C=C (Aromatic) | 1600-1450 | Multiple bands corresponding to the stretching vibrations of the carbon-carbon double bonds in the phenyl and coumarin rings. |

| C-O (Ester) | 1300-1000 | Asymmetric and symmetric stretching vibrations of the C-O-C bond within the lactone ring. |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| C-H (Methyl) | 2975-2850 | Symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group. |

| C-Cl | 800-600 | Stretching vibration of the carbon-chlorine bond. |

This table represents typical frequency ranges for the indicated functional groups. Actual experimental values for the target compound are not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum, the chemical shift (δ) of each proton signal would indicate its electronic environment, while the integration would provide the relative number of protons. The splitting pattern (multiplicity) would reveal information about neighboring protons. For this compound, distinct signals would be expected for the methyl protons, the aromatic protons on the coumarin ring, and the aromatic protons on the 3-phenyl substituent.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts would differentiate between carbonyl, aromatic, and methyl carbons.

Expected NMR Data for this compound

| Spectrum | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~2.0-2.5 | Singlet, 3H (Methyl group at C4) |

| ~7.0-8.0 | Multiplets, 7H (Aromatic protons on coumarin and phenyl rings) | |

| ¹³C NMR | ~15-20 | Methyl carbon (C4-CH₃) |

| ~110-155 | Aromatic and vinylic carbons |

Note: This table provides estimated chemical shift ranges. Precise, experimentally determined NMR data for this specific compound could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The spectrum is useful for characterizing conjugated systems. The extensive π-conjugated system of the coumarin core and the phenyl ring in this compound would be expected to produce strong absorption bands in the UV region, typically between 250 and 400 nm, corresponding to π→π* transitions.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The molecular weight of this compound (C₁₆H₁₀BrClO₂) is 349.61 g/mol . HRMS would confirm the molecular ion peak with high precision. Furthermore, the isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature. The fragmentation pattern observed in the mass spectrum would offer additional structural clues by showing the loss of specific fragments (e.g., CO, Br, Cl).

X-ray Crystallographic Analysis for Solid-State Structural Insights

Determination of Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of this compound would reveal several key structural features. The coumarin ring system is expected to be largely planar. A crucial parameter would be the torsion angle between the plane of the coumarin moiety and the plane of the 3-phenyl ring. In related 3-phenylcoumarin (B1362560) structures, this phenyl ring is typically twisted out of the coumarin plane to minimize steric hindrance. The analysis would also precisely determine the positions of the bromine, chlorine, and methyl substituents on the coumarin core.

Key Crystallographic Parameters to be Determined

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry and packing of molecules in the crystal lattice. |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-Br, C-Cl). |

| Bond Angles | Angles formed by three connected atoms, defining the local geometry. |

This table outlines the data that would be obtained from an X-ray crystallographic study. No published crystal structure for this specific compound was found.

Analysis of Dihedral Angles and Twisting of Phenyl Rings

A key structural feature of 3-phenylcoumarin derivatives is the spatial orientation of the phenyl ring at the 3-position relative to the coumarin moiety. This orientation is defined by the dihedral angle between the planes of the two ring systems. In the analogous compound, 6-bromo-3-(4′-chlorophenyl)-4-methylcoumarin, the phenyl ring is significantly twisted out of the plane of the coumarin core. researchgate.net

This twisting is a result of steric hindrance between the hydrogen atoms on the phenyl ring and the atoms of the coumarin nucleus. For the crystallographically independent molecules of the analogue, the dihedral angles have been measured to be 48.9(4)° and 54.4(4)°. researchgate.net It is anticipated that this compound would exhibit a similar non-planar conformation, with the phenyl ring being substantially twisted. The exact dihedral angle would be influenced by the electronic and steric effects of the chloro and bromo substituents on the coumarin ring.

The torsion angle, which further describes the conformation of the molecule, such as the C2'-C1'-C3-C4 torsion angle of 69(2)° in the analogue, highlights the degree of this twisting. researchgate.net This non-coplanar arrangement has significant implications for the molecule's electronic properties, including its conjugation and, consequently, its spectroscopic characteristics.

Table 1: Comparative Dihedral Angles in 3-Phenylcoumarin Analogs

| Compound | Dihedral Angle between Phenyl and Coumarin Rings | Reference |

|---|---|---|

| 6-bromo-3-(4′-chlorophenyl)-4-methylcoumarin (Molecule A) | 48.9(4)° | researchgate.net |

This table presents data from a closely related compound to infer the structural properties of this compound.

Elucidation of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal lattice is dictated by a variety of intermolecular interactions. In halogenated coumarins, these interactions are often dominated by hydrogen bonds and halogen bonds. For instance, in the crystal structure of 8-bromo-6-chloro-3-cyano-4-methylcoumarin, a related compound, Type-I halogen-halogen interactions (Br···Cl) with a distance of 3.38 Å are observed. smolecule.com Additionally, C≡N···H–C hydrogen bonds with a length of 2.89 Å contribute to the crystal packing. smolecule.com

In the case of 6-bromo-3-(4′-chlorophenyl)-4-methylcoumarin, a weak O···H–N intermolecular hydrogen bond is observed between the carbonyl oxygen atom of one molecule and a hydrogen atom of another. researchgate.net Given the structure of this compound, it is plausible that similar weak intermolecular forces, such as C-H···O and C-H···π interactions, play a crucial role in stabilizing its crystal lattice. The presence of bromine and chlorine atoms also introduces the possibility of halogen bonding (Br···O, Cl···O, Br···Br, Br···Cl, Cl···Cl), which can significantly influence the supramolecular architecture.

The stabilization of the crystal structure is a critical factor in determining the compound's melting point, solubility, and polymorphism. A comprehensive understanding of these intermolecular interactions is therefore essential for materials science and drug design applications.

Table 2: Potential Intermolecular Interactions in Halogenated Coumarins

| Type of Interaction | Description | Potential Role in this compound |

|---|---|---|

| Hydrogen Bonds | Weak electrostatic attraction between a hydrogen atom and an electronegative atom like oxygen. | C-H···O interactions involving the carbonyl oxygen and aromatic/methyl hydrogens are likely to be present. |

| Halogen Bonds | Non-covalent interaction involving a halogen atom as an electrophilic species. | The bromine and chlorine atoms can interact with the carbonyl oxygen or the aromatic π-system. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The phenyl and coumarin rings of adjacent molecules may engage in offset stacking. |

Computational Chemistry and Theoretical Investigations of 6 Bromo 8 Chloro 4 Methyl 3 Phenylcoumarin

Density Functional Theory (DFT) Studies for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the target compound, DFT would be employed to calculate its optimized geometry and various electronic properties.

HOMO-LUMO Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

Specific HOMO-LUMO energy values for 6-Bromo-8-chloro-4-methyl-3-phenylcoumarin are not available in published studies. A hypothetical data table is presented below to illustrate how such data would be reported.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability of the molecule arising from these electron delocalizations. For this compound, NBO analysis would reveal the nature of the intramolecular bonds and the effects of the bromo, chloro, methyl, and phenyl substituents on the coumarin (B35378) core's electronic structure.

Detailed NBO analysis results for this specific compound have not been reported.

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis calculates the partial atomic charges on each atom in a molecule. This information is vital for understanding the electrostatic potential and identifying the electrophilic and nucleophilic sites within the molecule. For the target coumarin, this analysis would indicate how the electron density is distributed across the coumarin ring and its substituents, providing insights into its reactivity and potential intermolecular interactions.

Published data on the Mulliken charge distribution for this compound could not be located. A representative table is shown for illustrative purposes.

Table 2: Hypothetical Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| Br(6) | Data not available |

| Cl(8) | Data not available |

| O(lactone) | Data not available |

| O(carbonyl) | Data not available |

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are essential tools for predicting the biological activity of novel compounds and understanding their interactions with biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. A QSAR study involving this compound would require a dataset of structurally similar coumarins with measured biological activity. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated and correlated with the activity to build a predictive model.

No specific QSAR models for predicting the activity of this compound were found in the scientific literature.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR is an extension of QSAR that considers the three-dimensional properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that show which regions of a molecule are associated with increases or decreases in biological activity. A 3D-QSAR study would provide a visual representation of how the steric and electrostatic fields of this compound and related analogs influence their activity, which is crucial for rational drug design.

There are no published 3D-QSAR studies specifically involving this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.

For various other coumarin derivatives, molecular docking studies have been successfully used to elucidate their potential as inhibitors for enzymes such as monoamine oxidases, acetylcholinesterase, and various kinases involved in cancer pathways. These studies typically report on the binding energies and key amino acid interactions within the active site of the target protein. However, a specific search of available literature and chemical databases did not yield any molecular docking studies centered on this compound.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. This analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn influences its biological activity.

Structure Activity Relationship Sar Studies and Mechanistic Insights for Substituted Coumarins

Influence of Halogen Substituents on Biological Potency and Selectivity

Halogen atoms, owing to their unique electronic and steric properties, are pivotal in modifying the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Their introduction into the coumarin (B35378) scaffold can lead to enhanced biological activity, improved selectivity, and better membrane permeability.

The position of bromine and chlorine atoms on the coumarin ring profoundly influences the biological activity of the resulting derivatives. Studies have demonstrated that the nature and location of the halogen substituent can dictate the potency and selectivity of these compounds against various biological targets.

For instance, research on the anti-HIV activity of coumarin derivatives has highlighted the importance of halogen substitution on the benzene (B151609) ring of the coumarin moiety. Structure-activity relationship analyses have revealed that the presence of bromo- or chloro-substituents on this ring can enhance the inhibitory activity against HIV-1 integrase (IN). Specifically, the introduction of a halogen atom at the C-6 position has been shown to be beneficial for this activity. nih.gov

In the context of anticancer activity, a study on 4-methylcoumarin (B1582148) derivatives found that a compound bearing a bromine atom, 6-bromo-4-bromomethyl-7-hydroxycoumarin, exhibited reasonable cytotoxic activities against several cancer cell lines. researchgate.net

The following table summarizes the biological activities of some brominated and chlorinated coumarins, illustrating the effect of the halogen's position.

| Compound | Substituents | Biological Activity | Reference |

| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | 6-Br, 4-CH2Br, 7-OH | Anticancer (IC50 range: 32.7–45.8 µM) | researchgate.net |

| 8-Bromo-6-chloro-3-cyano-4-methylcoumarin | 8-Br, 6-Cl, 3-CN, 4-CH3 | Anti-inflammatory, anti-cancer, anti-bacterial | smolecule.com |

| 3-Bromo-7-hydroxy-4-methyl-8-nitrocoumarin | 3-Br, 7-OH, 4-CH3, 8-NO2 | Precursor for biologically active amino coumarins | mdpi.com |

| 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin | 5-CH3, 8-O-R-Cl | Antioxidant, antimicrobial, anticancer potential | smolecule.com |

The introduction of multiple halogen atoms on the coumarin scaffold can further modulate the pharmacological profile, often leading to enhanced potency. The combined electronic and steric effects of multiple halogens can result in stronger interactions with biological targets.

A notable example is 8-Bromo-6-chloro-3-cyano-4-methylcoumarin, which incorporates both a bromine and a chlorine atom on the coumarin ring. This compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. smolecule.com The presence of two different halogens at positions 6 and 8, in conjunction with other substituents, contributes to its diverse biological activity profile.

Another study on the antifungal activity of coumarin derivatives demonstrated that the presence of electron-withdrawing groups, such as halogens, can favor the activity. mdpi.com This suggests that di-halogenated or even poly-halogenated coumarins could exhibit potent antifungal properties.

The table below presents data on multiply halogenated coumarins and their observed biological effects.

| Compound | Substituents | Biological Activity | Reference |

| 8-Bromo-6-chloro-3-cyano-4-methylcoumarin | 8-Br, 6-Cl, 3-CN, 4-CH3 | Anti-inflammatory, anti-cancer, anti-bacterial | smolecule.com |

| 3-(2-imino-6,8-diiodo-coumarin-3-yl)thiazol-4-yl)-8-ethoxycoumarine hydrobromide | 6,8-diiodo on one coumarin moiety | Antimicrobial activity | nih.gov |

Role of Methyl and Phenyl Substituents in Modulating Activity

The presence of methyl and phenyl groups on the coumarin scaffold also plays a significant role in determining the biological activity. These substituents can influence the molecule's lipophilicity, steric hindrance, and potential for pi-pi stacking interactions, thereby affecting its binding to target proteins.

The methyl group at the C4 position of the coumarin ring has been shown to have a notable impact on the biological profile of these compounds. One of the key advantages of 4-methylcoumarins is their reduced likelihood of being metabolized into the mutagenic 3,4-coumarin epoxide by liver cytochrome P450 enzymes. researchgate.net This metabolic stability is a desirable property in drug design.

Furthermore, 4-methylcoumarins are generally considered to lack the anticoagulant effects associated with warfarin (B611796) derivatives, where a hydroxyl group at C4 is a critical feature for efficacy. researchgate.net In terms of anticancer activity, numerous 4-methylcoumarin derivatives have been synthesized and evaluated, with some exhibiting significant cytotoxic effects against various cancer cell lines. researchgate.net For example, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were identified as a particularly effective subgroup. researchgate.net

The following table highlights the influence of the 4-methyl group on the activity of coumarin derivatives.

| Compound Class | Key Structural Feature | Effect on Activity | Reference |

| 4-Methylcoumarins | Methyl group at C4 | Reduced metabolic activation to mutagenic epoxide | researchgate.net |

| 4-Methylcoumarins | Methyl group at C4 | Lack of anticoagulant activity | researchgate.net |

| 7,8-dihydroxy-4-methylcoumarins | 4-CH3 with other substituents | Potent anticancer activity | researchgate.net |

| 8-Bromo-6-chloro-3-cyano-4-methylcoumarin | 4-CH3 with halogen substituents | Contributes to anti-inflammatory, anti-cancer, and anti-bacterial properties | smolecule.com |

The substitution of a phenyl ring at the C3 position of the coumarin scaffold introduces a significant structural modification that can lead to a diverse range of biological activities. The substitution pattern on this phenyl ring is a key determinant of the resulting pharmacological profile.

For instance, in the development of Tumor Necrosis Factor-alpha (TNF-alpha) inhibitors, various derivatives with a phenyl group at C3 have been prepared and evaluated. chapman.edu The nature and position of substituents on this phenyl ring were found to be critical for optimizing the in vitro inhibitory activity. chapman.edu

In the context of antimicrobial agents, the electronic nature of substituents on the 3-phenyl ring can influence activity. For example, some studies have shown that electron-withdrawing groups on the phenyl ring can enhance the antimicrobial potential of 3-phenylcoumarin (B1362560) derivatives.

The table below illustrates how different substitution patterns on the 3-phenyl ring of coumarin derivatives can affect their biological activities.

| Compound Class | 3-Phenyl Ring Substitution | Biological Activity | Reference |

| Coumarin-based TNF-alpha inhibitors | Varied substitutions | Modulation of TNF-alpha production | chapman.edu |

| Coumarin-based antimicrobial agents | Electron-withdrawing groups | Enhanced antimicrobial activity | nih.gov |

Relationship Between Coumarin Scaffold Modification and Biological Mechanisms

The versatility of the coumarin scaffold allows for a wide array of chemical modifications, which in turn leads to a broad spectrum of biological mechanisms. The benzopyran-2-one core can interact with various biological targets through hydrophobic interactions, hydrogen bonding, and pi-stacking. The nature and positioning of substituents fine-tune these interactions, leading to specific biological outcomes.

Modifications on the coumarin scaffold can lead to the inhibition of various enzymes. For example, coumarin derivatives have been developed as inhibitors of monoamine oxidases (MAOs), cholinesterases, and carbonic anhydrases. The substituents on the coumarin ring play a crucial role in determining the selectivity and potency of this enzyme inhibition.

Furthermore, the coumarin scaffold can be functionalized to interact with specific receptors. The introduction of appropriate substituents can lead to compounds that act as agonists or antagonists for various receptors, thereby modulating cellular signaling pathways. The unique structural features of compounds like 8-Bromo-6-chloro-3-cyano-4-methylcoumarin contribute to their interaction with biological targets, potentially influencing cellular processes and signaling pathways. smolecule.com

The inherent fluorescence of many coumarin derivatives is another important aspect of their biological mechanism. This property allows for their use as probes in fluorescence microscopy to monitor biological events in real-time within living cells. smolecule.com

In essence, the coumarin scaffold serves as a versatile platform for the design of molecules with tailored biological activities. By strategically modifying the substitution pattern, it is possible to develop compounds that target specific enzymes, receptors, or other biomolecules, leading to a desired therapeutic effect.

Enzyme Inhibition Profiles and Selectivity

The 3-phenylcoumarin scaffold is a promising framework for the development of potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.govfrontiersin.org MAO-B is a key enzyme that catalyzes the deamination of neurotransmitters like dopamine (B1211576) and norepinephrine, and its inhibition can be beneficial in neurodegenerative conditions such as Parkinson's disease. nih.govfrontiersin.org Research into a wide array of 3-phenylcoumarin derivatives has demonstrated their significant inhibitory effects on MAO-B, often in the nanomolar to micromolar range. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies have revealed that substitutions on both the coumarin core and the 3-phenyl ring are crucial for potent and selective MAO-B inhibition. nih.gov Halogenation of the 3-phenylcoumarin skeleton has been a successful strategy in developing highly potent and selective MAO-B inhibitors. nih.gov For instance, a series of bromo-6-methyl-3-phenylcoumarin derivatives have shown MAO-B inhibitory activities in the low nanomolar range. nih.gov Specifically, compounds with methoxy (B1213986) substituents on the 3-phenyl ring, in addition to the bromo and methyl groups on the coumarin core, have demonstrated higher activity than the reference drug selegiline. nih.gov

The presence of a methyl group at the 6-position and a halogen (like bromine or chlorine) on the coumarin ring can influence the inhibitory activity. The substitution pattern on the 3-phenyl ring also plays a significant role in the potency and selectivity of these compounds. nih.gov The inhibitory mechanism is thought to involve the binding of the 3-phenylcoumarin derivative to the active site of the MAO-B enzyme. frontiersin.org

Table 1: MAO-B Inhibitory Activity of Selected 3-Phenylcoumarin Derivatives

| Compound | Substituents | IC50 (nM) for MAO-B | Selectivity for MAO-B over MAO-A |

| Derivative 1 | 6-methyl-3-(m-methoxyphenyl)coumarin | 0.80 | High |

| Derivative 2 | Bromo-6-methyl-3-(m,p-dimethoxyphenyl)coumarin | 3.23 | >30,960-fold |

| Derivative 3 | Bromo-6-methyl-3-(p-methoxyphenyl)coumarin | 11.05 | >9050-fold |

| Selegiline (Reference) | 19.60 | High |

Substituted coumarins have been investigated as inhibitors of thrombin (THR) and factor Xa (FXa), which are critical enzymes in the coagulation cascade and are targets for anticoagulant drugs. nih.gov Specifically, 3,6-disubstituted coumarins have been identified as potent mechanism-based inhibitors of thrombin. nih.gov

One notable example is a compound with a 2,5-dichlorophenyl ester at the 3-position and a chloromethyl group at the 6-position, which demonstrated very potent thrombin inhibition with a high inactivation rate (ki/KI = 37,000 M-1 s-1). nih.gov This compound also showed good selectivity for thrombin over Factor Xa (168-fold) and trypsin (54-fold). nih.gov

The proposed mechanism of inhibition involves the coumarin derivative acylating a serine residue in the active site of the thrombin enzyme. nih.gov This forms a stable acyl-enzyme complex, thus inactivating the enzyme. Interestingly, the mechanism can differ from that observed with other serine proteases like α-chymotrypsin. For thrombin, the addition of a nucleophile like hydrazine (B178648) to the inhibitor-enzyme complex can lead to a partial reactivation of the enzyme, suggesting a reversible component to the inhibition. nih.gov

Docking studies have been employed to understand the binding modes of these coumarin inhibitors within the active sites of thrombin and Factor Xa, helping to explain the observed enzymatic activities and selectivities. nih.gov

Coumarin derivatives have shown potential as inhibitors of lipoxygenases (LOXs), a family of enzymes involved in the peroxidation of unsaturated fatty acids, which can have implications for inflammation and food spoilage. nih.govmdpi.commdpi.com The inhibitory activity of coumarins against soybean lipoxygenase is influenced by the nature and position of substituents on the coumarin core. mdpi.com

Studies on various substituted coumarins have shown a wide range of lipoxygenase inhibition, from 7.1% to 96.6%. nih.govmdpi.com Halogen substitution, particularly with bromine, has been noted to contribute positively to the lipoxygenase inhibitory activity. mdpi.com For example, methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and 6-bromo-2-oxo-2H-chromene-3-carbonitrile are effective LOX inhibitors. mdpi.com The presence of a benzoyl ring at the 3-position of the coumarin has also been identified as a structural feature that enhances inhibitory activity. nih.govmdpi.com

Table 2: Soybean Lipoxygenase Inhibition by Selected Brominated Coumarins

| Compound | Substituents | % Inhibition of Soybean LOX-3 |

| Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | 6-bromo, 3-methoxycarbonyl | 85.1% |

| Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | 6-bromo, 3-ethoxycarbonyl | 55.2% |

| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | 6-bromo, 3-cyano | 84.8% |

| Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | 6,8-dibromo, 3-ethoxycarbonyl | 56.1% |

Alpha-secretases, primarily from the ADAM (a disintegrin and metalloprotease domain) family, are enzymes that cleave the amyloid precursor protein (APP) in a non-amyloidogenic pathway, preventing the formation of the amyloid-beta peptide associated with Alzheimer's disease. wikipedia.org The modulation of alpha-secretase activity is therefore a therapeutic strategy of interest.

While direct studies on the modulation of alpha-secretase by "6-Bromo-8-chloro-4-methyl-3-phenylcoumarin" are not available, the potential for small molecules to act as allosteric modulators of these enzymes is an area of active research. nih.gov For instance, certain di-coumarin compounds have been shown to bind to an allosteric site on γ-secretase, a related enzyme, causing a conformational change in the active site that leads to selective inhibition. nih.gov This suggests that small molecules, potentially including substituted coumarins, could modulate the activity of secretase enzymes through allosteric mechanisms.

Natural compounds such as curcumin (B1669340) have been shown to enhance the expression of ADAM10, a key alpha-secretase, and the secretion of its neuroprotective product, sAPPα. mdpi.com This indicates that naturally derived or synthetic small molecules can influence the non-amyloidogenic processing of APP.

Mechanisms of Antioxidant Activity

While many coumarins exert their antioxidant effects through phenolic hydroxyl groups that can donate a hydrogen atom to scavenge free radicals, non-phenolic coumarins can also exhibit antioxidant properties through different mechanisms. nih.govrsc.org For coumarins lacking a hydroxyl group, the antioxidant activity may be less direct and can involve more complex chemical pathways. nih.govrsc.org

One proposed mechanism for non-phenolic aminocoumarins involves their hydrolysis to form reactive hydroxycinnamic acid-type compounds, which are potent antioxidants. nih.govrsc.org The antioxidant behavior is then linked to hydrogen atom transfer from these hydrolysis products. nih.govrsc.org

Another potential mechanism for antioxidant activity in the absence of a phenolic group is the ability of the coumarin nucleus to interact with and stabilize reactive oxygen species (ROS). The electron-rich aromatic system of the coumarin can participate in electron transfer reactions, thereby neutralizing free radicals. mdpi.com The specific substituents on the coumarin ring, such as halogens and alkyl groups, would modulate the electron density of the aromatic system and thus influence its antioxidant capacity.

Anti-inflammatory Pathways and Nitric Oxide (NO) Production Inhibition

Substituted coumarins have demonstrated anti-inflammatory properties, in part through their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.comnih.govnel.edu In inflammatory conditions, macrophages can be stimulated to produce large amounts of NO by the enzyme inducible nitric oxide synthase (iNOS). mdpi.comnih.gov

Studies on coumarin derivatives have shown that they can reduce NO levels in lipopolysaccharide (LPS)-stimulated macrophage cell lines. mdpi.comnih.gov For example, 6-methylcoumarin (B191867) has been shown to decrease the production of NO and other pro-inflammatory mediators. mdpi.comnih.gov The inhibitory effect on NO production is often associated with the suppression of iNOS protein expression. mdpi.comnih.gov

The anti-inflammatory effects of coumarins are also linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. mdpi.comnih.gov By reducing the phosphorylation of components of the MAPK pathway and inhibiting the activation of NF-κB, these compounds can decrease the expression of various pro-inflammatory genes, including those for iNOS and cyclooxygenase-2 (COX-2). mdpi.comnih.gov

The substitution pattern on the coumarin ring, including the presence of methyl and halogen groups, can influence the potency of these anti-inflammatory effects.

Anticancer Modalities and Cellular Mechanisms

Research into the anticancer properties of various coumarin derivatives has revealed several mechanisms of action. However, specific studies focusing on this compound are not prominently documented. The following sections outline general anticancer mechanisms attributed to the coumarin scaffold, which may or may not be applicable to the specific compound .

Reactive Oxygen Species (ROS) Generation

The induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) is a known mechanism for some anticancer agents. At present, there is no specific research available that demonstrates that this compound induces ROS production in cancer cells.

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B cells (NF-κB) Inhibition

The transcription factor NF-κB is a key player in inflammation and cancer, and its inhibition is a target for cancer therapy. While some coumarins have been shown to inhibit the NF-κB pathway, there is no specific evidence to indicate that this compound acts as an NF-κB inhibitor.

Mitochondrial Localization and Enhanced Potency

Targeting mitochondria is a promising strategy in cancer treatment. Certain compounds are designed to accumulate in mitochondria to enhance their cytotoxic effects. There are currently no available studies that have investigated the mitochondrial localization of this compound or its effects on mitochondrial function in cancer cells.

Antibacterial and Antifungal Action Mechanisms

The coumarin nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties. However, the specific mechanisms of antibacterial and antifungal action for this compound have not been elucidated in published research.

Osteoblastogenic Induction Mechanisms in Mesenchymal Stem Cells

The potential for small molecules to induce the differentiation of mesenchymal stem cells into osteoblasts is an area of interest in regenerative medicine. There is no scientific literature available to suggest that this compound has been investigated for its ability to induce osteoblastogenesis.

Advanced Research Applications and Future Directions for 6 Bromo 8 Chloro 4 Methyl 3 Phenylcoumarin

Rational Design and Development of Novel Chemical Probes and Tools

The rational design of chemical probes is crucial for elucidating complex biological processes, and the 6-bromo-8-chloro-4-methyl-3-phenylcoumarin scaffold offers a versatile platform for developing such tools. The inherent fluorescence of the coumarin (B35378) nucleus, combined with the specific substitutions, can be leveraged to create highly specific and sensitive probes. ens-paris-saclay.frresearchgate.net

The development of novel chemical probes from this compound could involve modifications at several key positions to enhance its functionality as a molecular imaging agent. For instance, the phenyl ring at the 3-position can be further functionalized with reactive moieties to enable covalent labeling of target proteins. The bromo and chloro substituents at the 6- and 8-positions, respectively, influence the photophysical properties of the coumarin core and can be fine-tuned to optimize fluorescence quantum yield and Stokes shift for specific imaging applications.

Moreover, the principles of rational design can be applied to develop probes for specific biological targets. Given that coumarin derivatives have been designed as inhibitors for enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), this compound could serve as a starting point for creating fluorescent probes to visualize the distribution and activity of these enzymes in vitro and in vivo. acs.org

Table 1: Potential Modifications for Chemical Probe Development

| Modification Site | Potential Functional Group | Desired Outcome |

| 3-Phenyl Ring | Azide, Alkyne | Bioorthogonal labeling via click chemistry |

| 3-Phenyl Ring | Acrylamide, Chloroacetamide | Covalent targeting of cysteine residues |

| 6-Bromo/8-Chloro | Electron-donating/withdrawing groups | Tuning of fluorescence properties |

| 4-Methyl Group | Linker for biotin (B1667282) or other tags | Affinity-based protein profiling |

Addressing Synthetic Challenges and Innovations in Halogenated Coumarin Chemistry

The synthesis of polysubstituted coumarins, particularly those with specific halogenation patterns like this compound, presents unique synthetic challenges. Traditional methods for coumarin synthesis, such as the Pechmann, Perkin, Knoevenagel, and Wittig reactions, provide access to the core structure, but the regioselective introduction of multiple halogens requires careful strategic planning. ijcce.ac.irunimi.itencyclopedia.pub

A primary challenge lies in controlling the regioselectivity of the halogenation reactions on the electron-rich benzene (B151609) ring of the coumarin scaffold. The presence of activating and deactivating groups influences the position of electrophilic substitution. Innovations in synthetic methodology, such as the use of copper halides to promote regioselective halogenation with N-halosuccinimides, offer promising solutions to overcome these hurdles. thieme.de These newer methods can provide milder reaction conditions and improved yields of the desired di-halogenated product.

Synergistic Integration of Computational and Experimental Approaches in Chemical Biology

The integration of computational and experimental methods is a powerful strategy for accelerating the discovery and optimization of bioactive compounds. For this compound, a synergistic approach can guide its development for various applications.

Computer-aided drug design (CADD) techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of this compound to a range of biological targets. acs.org For example, given the known activity of 3-phenylcoumarins against MAO-B, computational studies could elucidate the specific interactions of the 6-bromo and 8-chloro substituents with the active site of the enzyme, providing insights for the design of more potent and selective inhibitors. researchgate.net

These computational predictions can then be validated through experimental assays. For instance, if docking studies suggest a high affinity for a particular kinase, in vitro kinase inhibition assays can be performed to confirm this. This iterative cycle of computational prediction and experimental validation can significantly streamline the process of identifying new biological targets and optimizing the structure of this compound for enhanced activity and selectivity.

Table 2: Integrated Computational and Experimental Workflow

| Step | Computational Approach | Experimental Validation |

| 1. Target Identification | Virtual screening, inverse docking | In vitro binding assays |

| 2. Binding Mode Prediction | Molecular docking, MD simulations | X-ray crystallography, NMR spectroscopy |

| 3. Lead Optimization | QSAR, free energy calculations | Synthesis of analogs, structure-activity relationship studies |

| 4. ADME/Tox Prediction | In silico ADME/Tox models | In vitro and in vivo ADME/Tox profiling |

Exploration of New Biological Targets and Emerging Therapeutic Areas

The diverse biological activities reported for 3-phenylcoumarins suggest that this compound could have therapeutic potential in a variety of disease areas. nih.gov The presence of halogen atoms is known to enhance the biological activity and lipophilicity of molecules, potentially increasing their ability to cross cellular membranes and interact with intracellular targets. nih.gov

Emerging therapeutic areas for this compound could include neurodegenerative diseases, cancer, and infectious diseases. The inhibitory activity of 3-phenylcoumarins against MAO-B makes them attractive candidates for the development of drugs for Parkinson's disease. nih.gov Their reported anti-proliferative effects against various cancer cell lines also warrant further investigation into their potential as anticancer agents. nih.gov

Furthermore, recent studies have identified novel biological targets for coumarin derivatives. For instance, some 3-phenylcoumarins have been identified as inhibitors of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in pain and inflammation. acs.org The potential of halogenated coumarins as antifungal agents also represents a promising area for future research. nih.gov The exploration of this compound against these and other emerging targets could lead to the development of novel therapeutics for a range of unmet medical needs.

Q & A

Q. What are the common synthetic routes for 6-Bromo-8-chloro-4-methyl-3-phenylcoumarin, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves bromination and chlorination of a pre-functionalized coumarin scaffold. For example, bromination using Br₂ in glacial acetic acid at 60°C (as seen in coumarin derivatives) is a key step, followed by selective chlorination . Reaction efficiency depends on solvent choice (polar aprotic solvents enhance electrophilic substitution), temperature control (to avoid over-halogenation), and the use of catalysts like DABCO to improve selectivity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., distinguishing bromo/chloro peaks via coupling patterns).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₁₀BrClO₂).

- X-ray Crystallography : Resolves ambiguities in substituent orientation, as demonstrated in structurally similar coumarins .

Q. How can researchers address solubility challenges during purification?

- Methodological Answer : Use mixed-solvent systems (e.g., DCM/hexane or ethyl acetate/methanol) for recrystallization. For halogenated coumarins, gradient column chromatography with silica gel and a 5–10% ethyl acetate/hexane eluent is effective .

Advanced Research Questions

Q. How can selective bromination at the 6-position be achieved without competing halogenation at other sites?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., methoxy at the 8-position) to block undesired bromination.

- Catalytic Control : Use DABCO to mediate regioselectivity via steric hindrance, as shown in analogous coumarin brominations .

- Reaction Monitoring : Track progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify through-space coupling between substituents (e.g., bromine’s anisotropic effect on adjacent protons).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA).

- X-ray Validation : Resolve ambiguities definitively, as done for 6-bromo-3-hydroxycoumarin derivatives .

Q. How can reaction yields be optimized for multi-step syntheses involving halogenated intermediates?

- Methodological Answer :

- Stepwise Optimization : Screen solvents (e.g., acetic acid vs. DMF) and catalysts (e.g., FeCl₃ for Friedel-Crafts steps).

- Byproduct Mitigation : Use scavengers like thiourea to trap excess halogen radicals.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 18 hours for conventional heating) .

Q. What analytical methods distinguish this compound from structurally similar derivatives?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a methanol/water gradient (retention time ~12–15 minutes).

- IR Spectroscopy : Identify unique carbonyl stretches (e.g., 1715 cm⁻¹ for coumarin lactone) and halogen vibrations.

- Single-Crystal Analysis : Resolve positional isomerism, as applied to bromo-chloro coumarins in prior studies .

Q. How can mechanistic insights guide the design of halogenated coumarin derivatives with enhanced bioactivity?

- Methodological Answer :

- Electrophilic Substitution Pathways : Map bromine/chlorine incorporation using isotopic labeling (e.g., Br).

- DFT Calculations : Predict reactive sites (e.g., C-6 vs. C-8) based on frontier molecular orbitals.

- Structure-Activity Relationships (SAR) : Correlate halogen position with bioactivity (e.g., antimicrobial potency) using libraries of analogs .

Safety and Waste Management

Q. What protocols are recommended for handling halogenated byproducts during synthesis?

- Methodological Answer :

- Waste Segregation : Separate halogenated waste (e.g., brominated solvents) in labeled containers.

- Neutralization : Treat acidic residues with sodium bicarbonate before disposal.

- Ventilation : Use fume hoods during reactions involving Br₂ or Cl₂ gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.